molecular formula C15H15ClN4O6S B15216253 2-(N-((4-Chloro-6-methoxypyrimidin-2-yl)carbamoyl)sulfamoyl)ethyl benzoate

2-(N-((4-Chloro-6-methoxypyrimidin-2-yl)carbamoyl)sulfamoyl)ethyl benzoate

Cat. No.: B15216253
M. Wt: 414.8 g/mol
InChI Key: UVAWCHFRAZHHQC-UHFFFAOYSA-N
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Description

2-(N-((4-Chloro-6-methoxypyrimidin-2-yl)carbamoyl)sulfamoyl)ethyl benzoate is a chemical compound with the molecular formula C15H15ClN4O6S. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with chlorine and methoxy groups, a carbamoyl group, and a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-((4-Chloro-6-methoxypyrimidin-2-yl)carbamoyl)sulfamoyl)ethyl benzoate typically involves multiple steps. One common method starts with the preparation of 4-chloro-6-methoxypyrimidine, which is then reacted with an appropriate carbamoyl chloride to form the intermediate compound. This intermediate is further reacted with sulfamoyl chloride to introduce the sulfamoyl group. Finally, the benzoate ester is introduced through esterification reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(N-((4-Chloro-6-methoxypyrimidin-2-yl)carbamoyl)sulfamoyl)ethyl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled conditions, including specific temperatures and solvents to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

2-(N-((4-Chloro-6-methoxypyrimidin-2-yl)carbamoyl)sulfamoyl)ethyl benzoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(N-((4-Chloro-6-methoxypyrimidin-2-yl)carbamoyl)sulfamoyl)ethyl benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to the disruption of essential biological pathways. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(N-((4-Chloro-6-methoxypyrimidin-2-yl)carbamoyl)sulfamoyl)ethyl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H15ClN4O6S

Molecular Weight

414.8 g/mol

IUPAC Name

2-[(4-chloro-6-methoxypyrimidin-2-yl)carbamoylsulfamoyl]ethyl benzoate

InChI

InChI=1S/C15H15ClN4O6S/c1-25-12-9-11(16)17-14(18-12)19-15(22)20-27(23,24)8-7-26-13(21)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H2,17,18,19,20,22)

InChI Key

UVAWCHFRAZHHQC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)CCOC(=O)C2=CC=CC=C2)Cl

Origin of Product

United States

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